molecular formula C30H40O2 B162417 beta-Citraurin CAS No. 650-69-1

beta-Citraurin

Cat. No. B162417
CAS RN: 650-69-1
M. Wt: 432.6 g/mol
InChI Key: AVPAEFHIEZLSLZ-QCPGYTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Citraurin is a carotenoid pigment found only in orange peel . It is responsible for the red-orange color of certain citrus varieties . The molecular formula of beta-Citraurin is C30H40O2 and it has a molecular weight of 432.64 .


Synthesis Analysis

The synthesis of beta-Citraurin involves the enzyme Carotenoid Cleavage Dioxygenase4 (CitCCD4). This enzyme cleaves beta-cryptoxanthin and zeaxanthin at the 7,8 or 7’,8’ position, leading to the formation of beta-Citraurin .


Molecular Structure Analysis

Beta-Citraurin is an organic compound with a molecular formula of C30H40O2. It consists of 30 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . It contains a total of 72 bonds, including 32 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 10 double bonds, 1 six-membered ring, 1 aldehyde (aliphatic), 1 hydrox

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,11,15-tetramethylheptadeca-2,4,6,8,10,12,14,16-octaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,22,28,32H,20-21H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPAEFHIEZLSLZ-QCPGYTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024326
Record name 8'-Apozeaxanthinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Citraurin

CAS RN

650-69-1
Record name (2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl]-2,6,11,15-tetramethyl-2,4,6,8,10,12,14,16-heptadecaoctaenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=650-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Citraurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8'-Apozeaxanthinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-CITRAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI2528DO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Citraurin
Reactant of Route 2
beta-Citraurin
Reactant of Route 3
beta-Citraurin
Reactant of Route 4
beta-Citraurin
Reactant of Route 5
beta-Citraurin
Reactant of Route 6
beta-Citraurin

Citations

For This Compound
83
Citations
AL CURL - Journal of Food Science, 1965 - Wiley Online Library
… band resembled that of beta-citraurin, whereas those … beta-citraurin. A mixed chromatogram was carried out on magnesia (plus Celite) , 12 X 175 mm with zeaxanthin and beta-citraurin …
Number of citations: 30 ift.onlinelibrary.wiley.com
J Gross, A Liíshitz - Food Sci. Technol Zurich., 1970 - cabdirect.org
β-Citraurin and reticulataxanthin were found to be present as esters in Shamouti orange peel. They were identified on the basis of their visible spectra, chromato-graphic properties …
Number of citations: 4 www.cabdirect.org
T Jun, Z Shanglong, Z Liangcheng… - Zhi wu Sheng li yu fen …, 2003 - europepmc.org
… On the other hand, #beta#-cryptoxanthin, #beta#-citraurin and zeaxanthin that are in the downstream of carotenoid biosynthesis pathway increased steadily and became the principal …
Number of citations: 17 europepmc.org
Y Luan, S Wang, R Wang, C Xu - Food chemistry, 2020 - Elsevier
Red-peeled huyou has a distinct red peel color due mainly to the presence of red apocarotenoid β-citraurin as well as the increase in amount of total carotenoids. The expression level …
Number of citations: 23 www.sciencedirect.com
CJ Xu, PD Fraser, WJ Wang… - Journal of Agricultural …, 2006 - ACS Publications
High-performance liquid chromatography, coupled with photodiode array detection, was used to analyze the carotenoid composition of peel and juice vesicle tissues of ordinary and …
Number of citations: 215 pubs.acs.org
X Li, Y Wang, L Jin, Z Chen, J Jiang, A Jackson - Plant Science, 2021 - Elsevier
Rubus chingii, is widely distributed in many Asian countries and well known for its medicinal and dietary properties. Diversity of fruit color in raspberry has been attributed to the …
Number of citations: 13 www.sciencedirect.com
N Miękus, A Iqbal, K Marszałek, C Puchalski… - Molecules, 2019 - mdpi.com
… β-cryptoxanthinhas hydroxyl derivatives, canthaxanthin have keto derivatives, while violaxanthin and beta-citraurin have epoxy and aldehyde derivatives respectively [25]. …
Number of citations: 40 www.mdpi.com
E Murillo, D Giuffrida, D Menchaca, P Dugo, G Torre… - Food Chemistry, 2013 - Elsevier
… In particular, the occurrence of several xanthophylls (beta-citraurin, sapotexanthin and several ketocarotenoids with κ rings) with chemical structures clearly different from those of the …
Number of citations: 169 www.sciencedirect.com
G Ma, L Zhang, A Matsuta, K Matsutani… - Plant …, 2013 - academic.oup.com
In this study, the pathway of β-citraurin biosynthesis, carotenoid contents and the expression of genes related to carotenoid metabolism were investigated in two varieties of Satsuma …
Number of citations: 167 academic.oup.com
T Philip, TS Chen, DB Nelson - Journal of Chromatography A, 1988 - Elsevier
… The minor orange juice concentrate carotenoids beta-cryptoxanthin, beta-citraurin, beta-carotene and lutein had absorption maxima in methanol at 450,459,453 and 444 nm, …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.